molecular formula C6H13N3O2 B2431659 3-(3-Azidopropoxy)propan-1-ol CAS No. 2413876-09-0

3-(3-Azidopropoxy)propan-1-ol

Cat. No. B2431659
CAS RN: 2413876-09-0
M. Wt: 159.189
InChI Key: OVMNOKXWAMDXHB-UHFFFAOYSA-N
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Description

3-(3-Azidopropoxy)propan-1-ol, also known as Azido alcohol or Azido-OPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Azido alcohol is a highly reactive molecule that can be used for a variety of applications, including the synthesis of new compounds, labeling of biomolecules, and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of 3-(3-Azidopropoxy)propan-1-ol alcohol is not fully understood, but it is believed to react with biomolecules through a process known as "click chemistry." Click chemistry is a type of chemical reaction that is highly specific and selective, allowing researchers to modify biomolecules with a high degree of precision.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound alcohol are largely dependent on the specific biomolecules that it is used to modify. However, in general, this compound alcohol is a relatively non-toxic compound that does not have significant effects on cell viability or function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Azidopropoxy)propan-1-ol alcohol is its versatility as a labeling reagent. This compound alcohol can be used to modify a wide range of biomolecules, making it a valuable tool for studying biological processes. Additionally, this compound alcohol is relatively easy to synthesize and use in a laboratory setting.
However, there are also some limitations to the use of this compound alcohol in lab experiments. One limitation is the potential for off-target labeling, which can lead to false results. Additionally, this compound alcohol can be sensitive to certain conditions, such as high temperatures or acidic environments, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 3-(3-Azidopropoxy)propan-1-ol alcohol. One area of interest is the development of new labeling strategies that use this compound alcohol in combination with other reagents to achieve more precise and specific labeling of biomolecules. Another area of interest is the use of this compound alcohol as a tool for studying disease processes, such as cancer or neurodegenerative diseases. Overall, this compound alcohol is a promising compound with many potential applications in scientific research.

Synthesis Methods

3-(3-Azidopropoxy)propan-1-ol alcohol can be synthesized using a variety of methods, including the reaction of propargyl alcohol with sodium azide in the presence of copper (I) iodide, or by the reaction of 3-chloropropan-1-ol with sodium azide in the presence of triphenylphosphine and copper (I) iodide. The synthesis of this compound alcohol is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(3-Azidopropoxy)propan-1-ol alcohol has a wide range of applications in scientific research. One of the most common uses of this compound alcohol is as a labeling reagent for biomolecules. This compound alcohol can be used to modify proteins, nucleic acids, and other biomolecules, allowing researchers to study their function and interactions in biological systems. This compound alcohol can also be used as a tool for studying biological processes, such as protein-protein interactions and signal transduction pathways.

properties

IUPAC Name

3-(3-azidopropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-9-8-3-1-5-11-6-2-4-10/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMNOKXWAMDXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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